[5-(and-6)-Carboxyrhodamine 110

Description

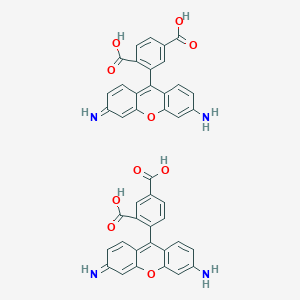

[5-(and-6)-Carboxyrhodamine 110] (5(6)-CR110) is a green-fluorescent rhodamine derivative with two carboxylic acid groups at the 5- and 6-positions of the xanthene core. It serves as a superior alternative to fluorescein derivatives like 5(6)-carboxyfluorescein (FAM) due to its pH insensitivity (stable between pH 4–9) and enhanced photostability . Key properties include:

- Excitation/Emission: λEx/λEm = 502/524 nm (in methanol) .

- Solubility: Water-soluble at pH > 6, DMF, or DMSO .

- Applications: Widely used in protease assays, molecular imaging, and bioconjugation (via its succinimidyl ester form) .

Its structure enables minimal self-quenching compared to other rhodamines, making it ideal for high-density labeling .

Properties

IUPAC Name |

4-(3-amino-6-iminoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(3-amino-6-iminoxanthen-9-yl)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H14N2O5/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27;22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h2*1-9,22H,23H2,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTYBRRCDGRKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The microwave-assisted method, pioneered by Chen et al., employs 3-aminophenol and trimellitic anhydride as starting materials. Condensation is catalyzed by sulfuric acid under microwave irradiation (Fig. 1). This approach reduces reaction times from 20 hours to under 60 minutes by leveraging microwave dielectric heating, which enhances molecular collision frequency.

Key Steps:

-

Condensation : A mixture of 3-aminophenol (22 mmol) and trimellitic anhydride (10 mmol) in propionic acid undergoes microwave irradiation at optimized power settings, yielding a crude mixture of 5(6)-carboxy-rhodamine 110 isomers.

-

Esterification : The isomers are methylated using methanol under microwave conditions, producing separable methyl esters (85.8% total yield).

-

Hydrolysis : Ester groups are cleaved using aqueous NaOH, yielding 5-CR110 (95.8%) and 6-CR110 (94.3%).

Table 1: Microwave Synthesis Parameters and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | H2SO4, propionic acid | 10 min, MW | 85.8 |

| Esterification | Methanol, H2SO4 | 30 min, MW | 85.8 |

| Hydrolysis | NaOH, methanol/water | 2 h, reflux | 95.8/94.3 |

This method minimizes sulfuric acid usage by 40% compared to conventional approaches, aligning with green chemistry principles.

Stepwise Condensation Method for High-Purity CR110

Three-Step Synthesis from 3-Aminophenol

A patent by CN105669634A outlines a gentler, stepwise strategy to mitigate side reactions and improve purity:

-

First Step: Formation of Intermediate I

-

Second Step: Cyclization to Intermediate II

-

Third Step: Hydrolysis to CR110

Table 2: Stepwise Synthesis Performance

| Step | Temperature Range | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 0–80°C | 4.5 h | 85 | 98 |

| 2 | 50°C | 5 h | 75 | 97 |

| 3 | 50–120°C | 17 h | 44 | 95 |

This method avoids high-temperature condensation (>200°C), reducing degradation and byproducts like fluorescein analogs.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

-

Microwave Method :

-

Stepwise Method :

Chemical Reactions Analysis

Types of Reactions: 5-(and-6)-Carboxyrhodamine 110 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the dye into its reduced form, altering its fluorescence properties.

Substitution: The carboxyl group in 5-(and-6)-Carboxyrhodamine 110 can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized rhodamine derivatives, while substitution reactions can produce a variety of functionalized rhodamine compounds.

Scientific Research Applications

Properties of 5-(and-6)-Carboxyrhodamine 110

CR110 is known for its superior photostability and pH insensitivity, making it an ideal alternative to other fluorescent dyes such as fluorescein. Its excitation maximum is around 502 nm, with emission at approximately 524 nm, which aligns well with the spectral lines of common lasers used in fluorescence microscopy . The dye is soluble in water, DMF, and DMSO, and exhibits minimal fluorescence quenching across a pH range of 4 to 9 .

3.1. Bioconjugation

CR110 is extensively used for bioconjugation due to its ability to react readily with primary and secondary amines. This property allows researchers to label proteins, antibodies, and nucleic acids effectively. The dye's stability under physiological conditions enhances the reliability of fluorescence-based assays .

3.2. Imaging Techniques

In cellular imaging, CR110 is employed in techniques such as fluorescence microscopy and flow cytometry. Its high photostability ensures that signals remain strong over extended observation periods, making it suitable for live-cell imaging studies . For instance, CR110 has been used to label chondroitin sulfate precursors in cell studies, where it facilitated tracking cellular processes over time .

3.3. Environmental Monitoring

The dye's application extends to environmental chemistry, where it serves as a tracer in studies involving pollutant tracking and detection in aquatic systems. Its fluorescent properties allow for sensitive detection methods that can quantify low concentrations of contaminants effectively .

4.1. Mitochondrial Membrane Potential Measurement

One significant application of CR110 is in measuring mitochondrial membrane potential, a crucial indicator of cell health and function. Researchers have utilized CR110 derivatives as fluorescent probes in assays that assess mitochondrial activity under various physiological conditions .

4.2. Enzyme Activity Assays

CR110 has also been incorporated into enzyme activity assays as a fluorogenic substrate. In these applications, the dye's fluorescence increases upon enzymatic cleavage, allowing for real-time monitoring of enzyme kinetics and substrate turnover rates .

Comparative Analysis with Other Dyes

| Property | 5-(and-6)-Carboxyrhodamine 110 | 5-(and-6)-Carboxyfluorescein | FITC |

|---|---|---|---|

| Photostability | High | Moderate | Low |

| pH Sensitivity | Insensitive (pH 4-9) | Sensitive | Sensitive |

| Solubility | Water, DMF, DMSO | Water | Water |

| Emission Wavelength | 524 nm | 520 nm | 520 nm |

Mechanism of Action

The mechanism of action of 5-(and-6)-Carboxyrhodamine 110 involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to undergo electronic transitions upon light absorption, resulting in the emission of fluorescence. The carboxyl group enhances its solubility and facilitates conjugation with other molecules, making it versatile for various applications.

Molecular Targets and Pathways: The primary molecular target of 5-(and-6)-Carboxyrhodamine 110 is its interaction with light. The pathways involved include the absorption of photons, electronic excitation, and subsequent emission of fluorescence. These properties are exploited in various fluorescence-based techniques.

Comparison with Similar Compounds

pH Sensitivity

Key Insight : 5(6)-CR110’s pH insensitivity makes it advantageous for applications in dynamic biological environments (e.g., lysosomal tracking or extracellular assays) where pH fluctuates .

Photostability

Research Finding : In photocatalytic degradation studies, RhB breaks down into Rh-110 under visible light, highlighting Rh-110’s stability .

Spectral Properties and Quantum Efficiency

Key Insight : 5(6)-CR110’s red-shifted emission (524 nm) reduces interference from biological autofluorescence compared to fluorescein (518 nm) .

Toxicity and Biocompatibility

| Compound | Toxicity Profile |

|---|---|

| 5(6)-CR110 | Limited in vivo data; not FDA-approved . |

| Fluorescein | FDA-approved for clinical use . |

| Rhodamine 6G | Moderate cytotoxicity reported . |

Caution : While 5(6)-CR110 is widely used in vitro, its toxicity profile in live animals remains understudied .

Structural and Functional Advantages

- Symmetric vs. Asymmetric Substrates :

- Diffusion Coefficients : PFG-NMR studies show 5(6)-CR110’s diffusion behavior aligns with other rhodamines (e.g., Rh123, Rh6G), ensuring predictable performance in solution-based assays .

Research Findings and Data Tables

Table 1. Key Properties of 5(6)-CR110 and Comparable Fluorophores

Q & A

Q. What are the key photophysical properties of 5-(and-6)-Carboxyrhodamine 110 (CR110) that make it suitable for biological labeling?

CR110 exhibits excitation/emission maxima at ~502/527 nm, making it compatible with standard 488 nm laser systems. Its fluorescence is pH-insensitive across a broad range (pH 4–10), unlike fluorescein derivatives like FITC, which are pH-sensitive below pH 8. Additionally, CR110 demonstrates superior photostability, reducing signal degradation during prolonged imaging .

Q. How does CR110 compare to fluorescein derivatives like FITC or FAM in experimental applications?

CR110 provides enhanced photostability and pH independence, critical for long-term imaging and experiments under varying pH conditions. Unlike FITC, which requires alkaline buffers for optimal fluorescence, CR110 maintains consistent emission intensity across physiological pH ranges. Its absorption peak near 488 nm aligns with common confocal microscopy setups, reducing the need for specialized equipment .

Q. What are typical applications of CR110 in academic research?

CR110 is widely used for:

- Peptide and oligonucleotide labeling : Its succinimidyl ester form enables efficient conjugation to primary amines.

- Protease activity assays : Enzymatic cleavage of CR110-labeled substrates releases fluorescent signal, allowing real-time quantification.

- Click chemistry : The alkyne-functionalized CR110 participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling .

Advanced Research Questions

Q. What methodological considerations are critical when using CR110 in CuAAC click chemistry?

- Catalyst optimization : Use low copper concentrations (e.g., 1 mM CuSO₄) to minimize cytotoxicity while ensuring reaction efficiency.

- Purification : Remove excess copper post-reaction via size-exclusion chromatography to avoid fluorescence quenching.

- Dye concentration : Lower CR110 concentrations (0.1–1 µM) improve signal-to-noise ratios in complex biological samples .

Q. How can researchers address challenges posed by CR110’s mixed isomer composition?

Q. What strategies optimize CR110 succinimidyl ester (SE) conjugation to amine-containing biomolecules?

- Buffer selection : Use pH 8.3–8.5 carbonate/bicarbonate buffers to enhance amine reactivity.

- Molar ratio : A 10:1 dye-to-biomolecule ratio minimizes under-/over-labeling.

- Competing amines : Avoid Tris or ammonium-containing buffers during conjugation to prevent side reactions .

Data Analysis & Experimental Design

Q. How should discrepancies between observed and theoretical fluorescence intensities in CR110 conjugates be investigated?

- Quenching analysis : Measure fluorescence before/after protease digestion (if applicable) to assess dye-dye interactions.

- Isomer ratio effects : Compare results from mixed isomers versus purified single isomers to identify contributions from positional labeling variability.

- Spectroscopic validation : Use absorbance/emission scans to confirm dye integrity post-conjugation .

Q. What steps ensure reproducibility in protease activity assays using CR110-labeled substrates?

- Standard curve calibration : Use known protease concentrations to correlate fluorescence intensity with enzymatic activity.

- Environmental controls : Maintain consistent temperature and pH (e.g., pH 7.4 PBS) during kinetic measurements.

- Negative controls : Include substrate-only and enzyme-inhibited samples to account for autofluorescence or non-specific cleavage .

Q. How can CR110 be integrated into FRET-based systems despite its spectral profile?

While CR110’s emission (~527 nm) overlaps with common FRET acceptors like TAMRA (emission ~580 nm), its use as a donor requires:

- Acceptor selection : Pair with red-shifted dyes (e.g., Cy5) to minimize spectral bleed-through.

- Filter optimization : Use narrow-bandpass emission filters to isolate donor/acceptor signals .

Contradiction Resolution & Best Practices

Q. How should conflicting reports on CR110’s photostability under high-intensity illumination be resolved?

- Experimental replication : Repeat imaging under identical laser power/duration conditions as cited studies.

- Additive testing : Include antifade agents (e.g., ascorbic acid) to determine if oxidative quenching contributes to variability.

- Instrument calibration : Validate microscope laser stability and detector sensitivity across sessions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.